isonicotinaldehyde O-isopentyloxime

Description

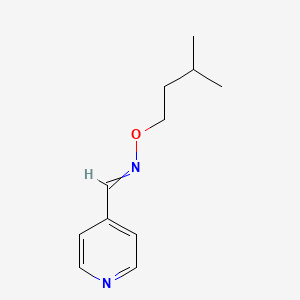

Isonicotinaldehyde O-isopentyloxime is a pyridine-based derivative characterized by an aldehyde group at the 4-position of the pyridine ring and an O-isopentyloxime functional group. The oxime moiety (-N-O-) is formed via the reaction of isonicotinaldehyde with O-isopentyl hydroxylamine, introducing steric bulk and altering electronic properties compared to simpler oximes.

Properties

IUPAC Name |

N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGKERCSBLXMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON=CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinaldehyde O-isopentyloxime typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:

Isonicotinaldehyde+Hydroxylamine Hydrochloride→Isonicotinaldehyde O-isopentyloxime+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method offers the advantages of reduced reaction time and higher yields. The reaction is typically carried out in a solventless ‘dry’ condition using silica gel as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Isonicotinaldehyde O-isopentyloxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

Isonicotinaldehyde O-isopentyloxime has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe for studying biological systems.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of isonicotinaldehyde O-isopentyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and molecular targets involved in its action are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features :

- Pyridine ring : Provides aromaticity and basicity.

- Aldehyde group : Enhances reactivity toward nucleophiles (e.g., oxime formation).

- O-Isopentyloxime : Increases hydrophobicity and influences stereoelectronic properties.

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyridine derivatives with modifications at the 4-position (aldehyde, nitrile, oxazole) or substitutions (fluoro, pyrrolidine) exhibit distinct properties. Key analogs from the Catalog of Pyridine Compounds () include:

| Compound Name | Functional Groups/Substituents | Key Features |

|---|---|---|

| Isonicotinaldehyde O-isopentyloxime | 4-aldehyde, O-isopentyloxime | Hydrophobic oxime, potential ligand |

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde | 4-aldehyde, 2-fluoro, 6-pyrrolidine | Electron-withdrawing F, enhanced rigidity |

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile | 4-nitrile, 2-fluoro, 6-pyrrolidine | Polar nitrile, intermediate for heterocycles |

| 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole | Oxazole ring fused to pyridine | Bioactive heterocycle, fluorescence |

Key Observations :

- Electronic Effects : Fluorine and pyrrolidine substituents (e.g., in 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde) reduce electron density at the pyridine ring, altering reactivity toward electrophiles compared to the unsubstituted this compound .

- Solubility : The O-isopentyl chain increases lipophilicity, whereas nitrile or oxazole groups enhance polarity.

Spectral Data and Characterization

Per organic chemistry guidelines (), critical data for comparison include NMR, HRMS, and elemental analysis. For example:

- 1H NMR : The aldehyde proton in isonicotinaldehyde derivatives typically appears at δ 9.8–10.2 ppm. In O-isopentyloxime, the oxime proton (N-O-H) is absent due to alkylation, but the isopentyl chain’s methyl groups resonate at δ 0.8–1.5 ppm .

- 13C NMR : The oxime carbon (C=N-O) appears near δ 150–160 ppm, distinct from nitriles (δ 115–120 ppm) or oxazole carbons (δ 140–145 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.